Product packaging for Ethyl 5-(chlorosulfonyl)-3-furoate(Cat. No.:CAS No. 256373-91-8)

Ethyl 5-(chlorosulfonyl)-3-furoate

Cat. No.: B1365086
CAS No.: 256373-91-8
M. Wt: 238.65 g/mol
InChI Key: LEKOVVUPHAKDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Furanic Systems in Contemporary Chemical Research

Furan (B31954) and its derivatives are a cornerstone of heterocyclic chemistry, possessing a five-membered aromatic ring containing one oxygen atom. google.com The furan nucleus is a prevalent structural motif in a vast number of natural products, pharmaceuticals, and agrochemicals, which underscores its biological importance. nih.gov In recent decades, the interest in furanic compounds has intensified due to their potential as bio-based platform chemicals derived from renewable resources like carbohydrates. fishersci.segoogle.com This shift towards sustainable chemistry has positioned furans as key building blocks for the synthesis of a wide array of value-added chemicals and materials. fishersci.se The inherent reactivity of the furan ring, including its susceptibility to electrophilic substitution and its ability to participate in cycloaddition reactions, further enhances its utility in synthetic organic chemistry. google.com

The Chlorosulfonyl Moiety as a Versatile Functional Group in Organic Transformations

The chlorosulfonyl (-SO₂Cl) group is a highly reactive and versatile functional group in organic synthesis. pageplace.de Its strong electrophilic nature makes it an excellent precursor for the formation of a variety of sulfur-containing compounds. pageplace.de Sulfonyl chlorides readily react with a wide range of nucleophiles, such as amines, alcohols, and thiols, to produce sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity is fundamental to the synthesis of numerous commercial products, including detergents, dyes, and pharmaceuticals. pageplace.de For example, the sulfonamide functional group is a critical component in many antibiotic drugs. nih.gov The preparation of sulfonyl chlorides is often achieved through the chlorosulfonation of aromatic compounds with reagents like chlorosulfonic acid. pageplace.deresearchgate.net

Positioning of Ethyl 5-(chlorosulfonyl)-3-furoate within the Landscape of Furoate Derivatives

This compound, with the CAS Registry Number 256373-91-8, is a bifunctional molecule that incorporates both the furan scaffold and the reactive chlorosulfonyl group. chemicalbook.com It is an ester derivative of 3-furoic acid, a naturally occurring compound. The presence of the ethyl ester at the 3-position and the chlorosulfonyl group at the 5-position of the furan ring creates a specific substitution pattern that dictates its chemical behavior and potential applications. As a furoate derivative, it belongs to a class of compounds with applications ranging from flavoring agents to intermediates in pharmaceutical synthesis. sigmaaldrich.com The addition of the chlorosulfonyl group significantly enhances its synthetic utility, positioning it as a valuable intermediate for the introduction of the furoate sulfonyl moiety into more complex molecules.

Physicochemical and Spectroscopic Properties

Below are the known and predicted physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₇ClO₅S chemicalbook.com
Molecular Weight 238.65 g/mol chemicalbook.com
CAS Number 256373-91-8 chemicalbook.com
Appearance Yellow, viscous liquid fishersci.ca
Boiling Point approx 118 °C @ 1 mmHg fishersci.ca
Predicted Boiling Point 339.1±27.0 °C chemicalbook.com
Predicted Density 1.461±0.06 g/cm³ chemicalbook.com

Note: Some data is based on predictions from chemical software and has not been experimentally verified.

Synthesis and Reactivity

While specific, detailed research on the synthesis of this compound is not widely published, its preparation would logically follow the established methods for the chlorosulfonation of aromatic compounds. The most probable synthetic route involves the reaction of ethyl 3-furoate (B1236865) with chlorosulfonic acid. pageplace.de This electrophilic aromatic substitution would introduce the sulfonyl chloride group onto the furan ring. The reaction is typically carried out at low temperatures, and the excess chlorosulfonic acid often serves as the solvent. researchgate.netrsc.org

The reactivity of this compound is dominated by the highly electrophilic sulfonyl chloride group. It is expected to react readily with various nucleophiles. For instance, reaction with amines would yield the corresponding sulfonamides, which are a class of compounds with significant biological activity. nih.gov This makes this compound a potentially valuable building block for medicinal chemistry research. The compound reacts violently with water, which is a characteristic reaction of many sulfonyl chlorides, producing the corresponding sulfonic acid and hydrochloric acid. fishersci.cafishersci.nl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClO5S B1365086 Ethyl 5-(chlorosulfonyl)-3-furoate CAS No. 256373-91-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-chlorosulfonylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO5S/c1-2-12-7(9)5-3-6(13-4-5)14(8,10)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKOVVUPHAKDKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436047
Record name ethyl 5-(chlorosulfonyl)-3-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256373-91-8
Record name ethyl 5-(chlorosulfonyl)-3-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 5 Chlorosulfonyl 3 Furoate and Analogues

Historical Evolution of Sulfonylation Techniques Applied to Furan (B31954) Systems

The introduction of a sulfonyl group onto a furan ring, a process known as sulfonylation, has been a subject of study for many years. Furan is an electron-rich aromatic compound, making it more reactive than benzene (B151609) in electrophilic substitution reactions. chemistrywithdrsantosh.comchemicalbook.comnumberanalytics.com This increased reactivity, however, also makes the furan ring susceptible to ring-opening and polymerization under harsh acidic conditions, which are often employed in traditional sulfonation reactions. youtube.com

Early methods for the sulfonation of furan involved reagents like sulfur trioxide-pyridine complex, which provided a milder alternative to concentrated sulfuric acid. chemistrywithdrsantosh.comyoutube.com These techniques were crucial in preparing furan sulfonic acids, which could then be converted to the corresponding sulfonyl chlorides. acs.orgsciencemadness.org The development of these milder reagents was a significant step forward, allowing for the functionalization of the furan ring while preserving its core structure.

Direct Sulfonylation Approaches to Ethyl 5-(chlorosulfonyl)-3-furoate

Direct sulfonylation offers a more streamlined route to this compound by introducing the chlorosulfonyl group in a single step.

Application of Chlorosulfonic Acid and Related Electrophilic Sulfonating Agents

Chlorosulfonic acid is a powerful reagent used for the direct chlorosulfonation of aromatic compounds. pageplace.delsu.eduresearchgate.net When an aromatic compound is treated with an excess of chlorosulfonic acid, it can directly yield the corresponding aryl sulfonyl chloride. pageplace.dersc.org In the context of ethyl 3-furoate (B1236865), the electron-withdrawing nature of the ester group at the 3-position directs the incoming electrophile to the 5-position of the furan ring.

The reaction of ethyl 3-furoate with chlorosulfonic acid leads to the formation of this compound. chemicalbook.com This direct approach is efficient but requires careful control of the reaction conditions due to the high reactivity of chlorosulfonic acid. pageplace.de

Investigation of Reaction Conditions and Solvent Effects on Sulfonylation Efficacy

The success of the direct sulfonylation of ethyl 3-furoate is highly dependent on the reaction conditions. The choice of solvent can significantly influence the reaction rate and yield. quora.com Non-polar solvents may slow down the reaction, while polar solvents can stabilize the charged intermediates formed during the electrophilic aromatic substitution process. quora.com

Temperature control is also critical. The reaction is often carried out at low temperatures to minimize side reactions and prevent the degradation of the furan ring. youtube.com The molar ratio of the reactants, specifically the excess of chlorosulfonic acid, is another key parameter that is optimized to drive the reaction towards the desired product. rsc.orggoogle.com

Multi-Step Synthetic Strategies for Furoate Sulfonyl Chlorides

An alternative to direct sulfonylation is a multi-step approach that involves the initial synthesis of a sulfonic acid intermediate, which is then converted to the sulfonyl chloride.

Synthesis of Sulfonic Acid Intermediates from Ethyl 3-Furoate Precursors

This strategy begins with the sulfonation of ethyl 3-furoate to produce ethyl 5-(sulfo)-3-furoate. This can be achieved using milder sulfonating agents, such as a sulfur trioxide-pyridine complex, to avoid the harsh conditions of direct chlorosulfonation. chemistrywithdrsantosh.comyoutube.com This two-step approach offers better control over the reaction and can be advantageous when dealing with sensitive substrates. rsc.org

Conversion of Sulfonic Acids to Sulfonyl Chlorides Using Chlorinating Reagents

Once the sulfonic acid intermediate is obtained, it is converted to the corresponding sulfonyl chloride. Several chlorinating agents can be used for this transformation, with thionyl chloride being a common choice. wikipedia.orglookchem.comresearchgate.netresearchgate.net The reaction of a sulfonic acid with thionyl chloride effectively replaces the hydroxyl group of the sulfonic acid with a chlorine atom, yielding the sulfonyl chloride. rsc.orgwikipedia.org Other reagents like phosphorus pentachloride and cyanuric chloride have also been employed for this conversion. rsc.orgijsrst.com

This method, while involving an additional step, provides a reliable route to furoate sulfonyl chlorides and is often preferred when direct chlorosulfonation proves to be problematic. rsc.org

Regiochemical Control in Furan Sulfonylation Reactions

The introduction of a sulfonyl group onto a furan ring, a key transformation in the synthesis of various biologically active compounds and functional materials, is governed by the principles of electrophilic aromatic substitution. The regiochemical outcome of such reactions is highly dependent on the electronic properties and positions of existing substituents on the furan ring. Furan itself is a π-rich heterocyclic system, making it significantly more reactive towards electrophiles than benzene. chemicalbook.comyoutube.com The preferred site of electrophilic attack on an unsubstituted furan ring is the C2 position, which is adjacent to the heteroatom, due to the superior stabilization of the resulting cationic intermediate through resonance. chemicalbook.comyoutube.com

However, when a substituent is already present on the furan ring, it exerts a directing effect on incoming electrophiles. In the case of ethyl 3-furoate, the ester group at the C3 position is an electron-withdrawing group. Such groups deactivate the furan ring towards electrophilic attack compared to unsubstituted furan. They direct incoming electrophiles primarily to the C5 position. This is because the C5 position is alpha to the ring oxygen, which can stabilize the positive charge of the reaction intermediate, and it avoids placing the positive charge adjacent to the deactivating ester group. Therefore, the direct chlorosulfonylation of ethyl 3-furoate is expected to yield this compound as the major product.

Analysis of Positional Isomerism in Furoate Sulfonylation Products

The sulfonylation of ethyl 3-furoate can theoretically lead to the formation of several positional isomers, with the sulfonyl group attaching at the C2, C4, or C5 positions. The directing effect of the C3-ester group, however, strongly influences the product distribution.

Substitution at C5: This is the most favored position. The C3-ester group is a meta-directing deactivator. In the furan ring, the position meta to C3 is C5. Furthermore, electrophilic attack at the C5 position results in a carbocation intermediate that is stabilized by resonance involving the ring oxygen, making it the most stable intermediate. The formation of this compound as the named product of the reaction confirms this regiochemical preference.

Substitution at C2: Attack at the C2 position is less favorable. While this position is also alpha to the oxygen, it is ortho to the deactivating ester group. The proximity of two electron-withdrawing groups would destabilize the transition state leading to this isomer.

Substitution at C4: This position is the least likely to be attacked. It is ortho to the C3-ester group and beta to the ring oxygen. The resulting carbocation intermediate has less resonance stabilization compared to attack at the alpha-positions (C2 and C5).

While specific quantitative data on the isomer distribution for the direct chlorosulfonylation of ethyl 3-furoate is not extensively detailed in readily available literature, the established principles of electrophilic substitution on substituted furans strongly suggest a high regioselectivity for the C5 position. matanginicollege.ac.in

Table 1: Predicted Positional Isomers in the Sulfonylation of Ethyl 3-furoate

Isomer NamePosition of SulfonylationPredicted YieldRationale
This compoundC5MajorElectronic directivity of the C3-ester group and stability of the carbocation intermediate.
Ethyl 2-(chlorosulfonyl)-3-furoateC2MinorSteric hindrance and electronic destabilization from the adjacent C3-ester group.
Ethyl 4-(chlorosulfonyl)-3-furoateC4Trace/NoneLeast stable carbocation intermediate and unfavorable electronic effects.

Strategies for Achieving Selective Functionalization at Specific Furan Ring Positions

Achieving regiocontrol in the functionalization of furan rings, especially when the desired substitution pattern goes against the inherent electronic directing effects of the substituents, requires specific synthetic strategies. While direct electrophilic sulfonylation of ethyl 3-furoate conveniently yields the 5-substituted product, accessing other isomers would necessitate alternative approaches.

Directed Ortho-Metalation (DoM): This is a powerful strategy for the functionalization of positions adjacent to a directing group. For a 3-substituted furan, this would typically involve deprotonation at the C2 or C4 position using a strong base, such as an organolithium reagent, stabilized by coordination to the directing group. The resulting organometallic intermediate can then be quenched with an appropriate electrophile. For instance, if the ester group in ethyl 3-furoate could act as a directing group, it might be possible to achieve selective metalation at the C2 or C4 position, followed by reaction with a sulfur electrophile to introduce the sulfonyl group.

Halogen-Metal Exchange: If a specifically halogenated furoate is available (e.g., ethyl 2-bromo-3-furoate or ethyl 4-bromo-3-furoate), a halogen-metal exchange reaction can be used to generate a regiochemically defined organometallic species. This species can then be reacted with a sulfur-containing electrophile. This multi-step approach offers precise control over the position of functionalization, albeit with lower atom economy compared to direct C-H functionalization.

Transition Metal-Catalyzed C-H Functionalization: Modern synthetic methods involving transition metal catalysis (e.g., using palladium, rhodium, or iridium) have emerged as powerful tools for the regioselective functionalization of C-H bonds in heterocyclic compounds. researchgate.net By choosing appropriate ligands and catalysts, it is sometimes possible to override the intrinsic reactivity of the furan ring and direct functionalization to a specific position. These methods often involve the use of a directing group to steer the catalyst to a particular C-H bond.

Cyclization and Annulation Reactions: Building the substituted furan ring from acyclic precursors is another fundamental strategy that provides absolute control over the substitution pattern. nih.govorganic-chemistry.orgnih.gov By designing the starting materials with the desired functionalities in place, complex substitution patterns that are inaccessible through direct functionalization of a pre-formed furan ring can be achieved. For example, a polysubstituted furan could be synthesized through the cyclization of appropriately substituted ketones and alkynes. nih.govorganic-chemistry.orgnih.gov

These strategies highlight the versatility of modern organic synthesis in overcoming the challenges of regioselectivity and provide pathways to a wide array of specifically substituted furan derivatives.

Reactivity Profiles and Transformational Chemistry of Ethyl 5 Chlorosulfonyl 3 Furoate

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center

The sulfonyl chloride group is the most reactive site on the ethyl 5-(chlorosulfonyl)-3-furoate molecule, readily undergoing nucleophilic attack. This reactivity is the cornerstone of its utility in synthetic chemistry, allowing for the facile introduction of sulfur-linked functionalities.

Synthesis of Sulfonamide Derivatives from Amines and Ammonia

The reaction of this compound with primary and secondary amines, as well as ammonia, provides a direct and efficient route to a wide range of sulfonamide derivatives. This transformation is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The general method for the synthesis of sulfonamides involves the reaction between a sulfonyl chloride and a primary or secondary amine in the presence of a base. This robust reaction proceeds rapidly and is broadly applicable.

The nucleophilicity of the amine plays a crucial role in the reaction rate, with primary amines generally being more reactive than secondary amines. The reaction can be performed using various bases, including inorganic bases like sodium carbonate or organic bases such as pyridine (B92270) or triethylamine.

Table 1: Synthesis of Sulfonamide Derivatives

Amine/AmmoniaBaseProduct
AmmoniaTriethylamineEthyl 5-(aminosulfonyl)-3-furoate
Primary Amine (R-NH₂)PyridineEthyl 5-(N-alkylsulfamoyl)-3-furoate
Secondary Amine (R₂NH)Sodium CarbonateEthyl 5-(N,N-dialkylsulfamoyl)-3-furoate

This table presents illustrative examples of sulfonamide synthesis from this compound.

Formation of Sulfonylurea Linkages via Isocyanate Coupling

A significant application of sulfonyl chlorides is their reaction with isocyanates to form sulfonylurea linkages. This reaction is pivotal in the synthesis of various compounds, including some with herbicidal properties. The reaction of a sulfonyl chloride with chlorosulfonyl isocyanate can proceed with high selectivity at the Cl-S bond.

The process typically involves the reaction of the sulfonyl chloride with an isocyanate in an inert solvent. The isocyanate attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonylurea. This reaction provides a modular approach to complex molecules, where the substituents on both the sulfonyl chloride and the isocyanate can be varied to create a library of compounds.

Exploration of Other Nucleophilic Addition/Substitution Pathways

Beyond amines and isocyanates, the sulfonyl chloride moiety of this compound is susceptible to attack by a variety of other nucleophiles. These reactions further expand the synthetic utility of this versatile reagent. For instance, reaction with alcohols in the presence of a base yields sulfonate esters, while reaction with thiols produces thiosulfonates. These nucleophilic substitution reactions at the sulfonyl sulfur are generally considered to proceed via a concerted S_N2-type mechanism. The addition of the nucleophile to the electrophilic sulfur atom and the departure of the chloride leaving group occur in a single step.

Chemical Transformations Involving the Ethyl Ester Moiety

The ethyl ester group in this compound offers another handle for chemical modification, although it is generally less reactive than the sulfonyl chloride. Hydrolysis of the ester, typically under basic or acidic conditions, yields the corresponding carboxylic acid. This transformation can be useful for modifying the solubility of the molecule or for further derivatization at the carboxyl group. Transesterification, the exchange of the ethyl group for another alkyl or aryl group, can be achieved by reacting the compound with an excess of the desired alcohol in the presence of an acid or base catalyst.

Reactivity of the Furan (B31954) Ring System under Various Reaction Conditions

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the presence of the strongly electron-withdrawing sulfonyl chloride and ester groups at positions 5 and 3, respectively, deactivates the ring towards electrophilic substitution. These substituents direct incoming electrophiles to the C4 position.

Furan itself is significantly more reactive towards electrophilic substitution than benzene (B151609). However, the deactivating effect of the substituents in this compound mitigates this high reactivity. Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation would require harsh conditions and may lead to decomposition of the furan ring. The furan ring can also participate in cycloaddition reactions, most notably the Diels-Alder reaction where it acts as a diene. The electron-withdrawing substituents on the furan ring of this compound would make it a more reactive diene in Diels-Alder reactions with electron-rich dienophiles.

Mechanistic Investigations into Key Derivatization Pathways

The primary derivatization pathway for this compound involves nucleophilic substitution at the sulfonyl chloride center. These reactions are generally understood to proceed through a nucleophilic substitution mechanism at the tetracoordinate sulfur atom. The mechanism of electrophilic substitution on the furan ring involves the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. The regioselectivity of this attack is dictated by the electronic effects of the existing substituents.

Detailed mechanistic studies on the specific derivatization pathways of this compound are not extensively reported in the literature. However, by analogy to the well-established reactivity of sulfonyl chlorides and substituted furans, the outcomes of its reactions can be predicted with a reasonable degree of accuracy. Further computational and experimental studies would be beneficial to fully elucidate the intricate details of its reactivity and to unlock its full potential in synthetic chemistry.

Elucidation of Reaction Mechanisms and Intermediate Species

The reactions of this compound are predicted to be dominated by the chemistry of the sulfonyl chloride group. The primary mechanism for its reactions with nucleophiles, such as primary and secondary amines, is anticipated to be a nucleophilic addition-elimination pathway.

In this proposed mechanism, the nucleophile (e.g., an amine) attacks the electrophilic sulfur atom of the sulfonyl chloride. This initial attack leads to the formation of a transient, high-energy pentacoordinate sulfur intermediate, often referred to as a trigonal bipyramidal species. In this intermediate, the incoming nucleophile and the leaving group (chloride) occupy axial positions. The subsequent collapse of this intermediate involves the expulsion of the chloride ion, a good leaving group, to yield the corresponding sulfonamide and hydrochloric acid as a byproduct. The presence of a base is typically required to neutralize the generated HCl and drive the reaction to completion.

While direct observational data for the intermediate species of this compound is scarce, the mechanism is well-documented for a wide range of structurally similar aryl and alkyl sulfonyl chlorides. Spectroscopic techniques such as low-temperature NMR could potentially be employed to detect or infer the presence of such transient intermediates under controlled reaction conditions.

The reaction to form sulfonic esters with alcohols is expected to follow a similar mechanistic pathway, with the alcohol acting as the nucleophile.

Kinetic Studies and Thermodynamic Considerations of Reactions

Quantitative kinetic and thermodynamic data for the reactions of this compound are not readily found in the surveyed literature. However, general principles of physical organic chemistry allow for qualitative predictions regarding the factors influencing the rates and equilibria of its transformations.

The rate of reaction of this compound with nucleophiles is expected to be significantly influenced by several factors:

Nucleophilicity: Stronger nucleophiles will react more rapidly than weaker ones. For instance, primary amines are generally more nucleophilic than alcohols, leading to faster sulfonamide formation compared to sulfonic ester formation under similar conditions.

Solvent: The choice of solvent can have a profound effect on the reaction rate. Polar aprotic solvents are generally favored for nucleophilic substitution reactions of sulfonyl chlorides as they can solvate the charged intermediate and facilitate the departure of the leaving group without solvating the nucleophile as strongly as protic solvents.

Temperature: As with most chemical reactions, an increase in temperature will lead to an increase in the reaction rate, as described by the Arrhenius equation.

Steric Hindrance: The rate of reaction can be sensitive to steric bulk on both the sulfonyl chloride and the incoming nucleophile. Increased steric hindrance around the reaction centers will slow down the rate of attack.

The following table provides a hypothetical representation of how reaction conditions could influence the outcome of reactions involving this compound, based on established principles of organic chemistry.

NucleophileSolventTemperature (°C)Expected Major ProductRelative Reaction Rate (Predicted)
AmmoniaDichloromethane0 - 25Ethyl 5-(sulfamoyl)-3-furoateFast
AnilinePyridine25 - 50Ethyl 5-(N-phenylsulfamoyl)-3-furoateModerate
EthanolTriethylamine (base)25 - 78 (reflux)Diethyl 5,5'-(sulfonyldioxy)bis(3-furoate)Slow
WaterAcetonitrile25Ethyl 5-(sulfo)-3-furoate (hydrolysis)Moderate

Table 1: Predicted Reactivity of this compound with Various Nucleophiles

Further empirical studies, including detailed kinetic analysis and computational modeling, are necessary to provide a more quantitative and nuanced understanding of the reactivity of this specific furan derivative. Such studies would be invaluable for optimizing synthetic routes to novel compounds and for elucidating the precise electronic and steric effects of the furoate ring on the reactivity of the sulfonyl chloride group.

Emerging Research Directions and Future Perspectives

Innovations in Sustainable Synthesis Protocols for Furanic Sulfonyl Chlorides

The synthesis of sulfonyl chlorides has traditionally relied on methods that can be harsh and environmentally taxing. organic-chemistry.org The future of synthesizing furanic sulfonyl chlorides, including ethyl 5-(chlorosulfonyl)-3-furoate, is geared towards green chemistry principles. Research is focused on developing protocols that minimize waste, avoid hazardous reagents, and improve energy efficiency.

One promising approach is the use of milder and more selective chlorinating agents to replace traditional, often aggressive, reagents. For instance, N-chlorosuccinimide (NCS) has been demonstrated as an effective reagent for the chlorosulfonation of S-alkylisothiourea salts, which are readily prepared from accessible starting materials. organic-chemistry.org This method proceeds under mild conditions and avoids the use of toxic reagents like chlorine gas. organic-chemistry.org The byproduct, succinimide, can be recycled back into NCS, adding to the sustainability of the process. organic-chemistry.org

Another key area of innovation is the use of greener solvents, with water being an increasingly popular choice for chemical reactions due to safety and environmental concerns. mdpi.com While sulfonyl chlorides can be susceptible to hydrolysis, conducting reactions in aqueous systems with appropriate base scavengers, like sodium carbonate, has proven to be a facile and environmentally benign method for producing sulfonamides, suggesting potential for adapting these conditions for the sulfonyl chloride synthesis itself. mdpi.com The development of bio-based solvents derived from renewable feedstocks also presents a sustainable alternative to traditional organic solvents.

The shift towards using biomass-derived starting materials, such as furfural (B47365), for the production of furan (B31954) platform chemicals is a cornerstone of sustainable chemistry. researchgate.netrsc.orgrsc.org Efficient oxidation of furfural to furoic acid, a precursor for furoates, using systems like hydrogen peroxide assisted by an amine, provides a high-yield and efficient pathway. rsc.org Integrating these bio-based feedstocks with green sulfonation methods represents a significant step towards fully sustainable synthesis protocols for furanic sulfonyl chlorides.

Table 1: Comparison of Traditional vs. Sustainable Synthesis Approaches

FeatureTraditional SynthesisSustainable Innovations
Chlorinating Agent Often harsh (e.g., Cl2 gas)Milder reagents (e.g., N-chlorosuccinimide) organic-chemistry.org
Solvents Volatile organic compoundsGreen solvents (e.g., water, bio-based solvents) mdpi.com
Byproducts Often hazardous and wastefulRecyclable byproducts (e.g., succinimide) organic-chemistry.org
Starting Materials Petrochemical-basedBiomass-derived (e.g., furfural) rsc.orgrsc.org
Conditions Often harsh temperatures/pressuresMilder reaction conditions organic-chemistry.org

Development of Novel Catalytic Systems for Furoate Functionalization

Catalysis is fundamental to modern organic chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. khanacademy.orgyoutube.comyoutube.com The development of novel catalytic systems is a major research thrust for the functionalization of furoates, including derivatives of this compound. The goal is to provide alternative, more efficient pathways for reactions and to lower the activation energy required. youtube.com

Heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture, which simplifies purification and allows for catalyst recycling. nih.gov For furan derivatives, solid acid catalysts like zeolites and ion-exchange resins (e.g., Amberlyst® 15) have been successfully used for condensation and hydrolysis reactions. researchgate.net The performance of these catalysts can be tuned by altering properties such as pore size, channel structure, and surface hydrophobicity. researchgate.net

Transition metal catalysis, while a dominant force in C-H functionalization, is seeing competition from main-group elements like boron. researchgate.net Boron-mediated C-H functionalization offers a metal-free alternative, which is highly desirable in pharmaceutical applications to avoid metal residue contamination. researchgate.net Catalysts like BF3*Et2O have shown unusual regioselectivity in the C-H borylation of heteroarenes, providing an efficient route to functionalized products. researchgate.net

Furthermore, catalytic transfer hydrogenation represents a sustainable approach for the reduction of furanic aldehydes, using alcohols as hydrogen donors instead of high-pressure hydrogen gas. nih.gov This method, often employing robust inorganic mesoporous silica (B1680970) catalysts, avoids the need for expensive noble metals and enhances safety. nih.gov The principles of these catalytic systems can be extended to the functionalization of the furan ring in furoate systems, opening new avenues for creating diverse molecular architectures.

Table 2: Emerging Catalytic Systems for Furan/Furoate Chemistry

Catalyst TypeExample(s)ApplicationKey Advantages
Solid Acids Zeolites, Amberlyst® 15 researchgate.netCondensation, HydrolysisHeterogeneous, reusable, tunable properties. researchgate.net
Main-Group B(C6F5)3, BF3*Et2O researchgate.netC-H Alkylation, BorylationMetal-free, avoids toxic metal residues. researchgate.net
Mesoporous Silicas Hf-TUD-1 nih.govTransfer HydrogenationRobust, stable, high surface area, avoids H2 gas. nih.gov
Transition Metals Palladium, Rhodium, Iridium researchgate.netCross-coupling, C-H activationHigh efficiency and selectivity for diverse transformations. researchgate.net

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The integration of automated synthesis and high-throughput experimentation (HTE) is revolutionizing chemical research by dramatically accelerating the pace of discovery and optimization. nih.gov For a versatile building block like this compound, these platforms offer the potential to rapidly explore its reaction space, identify novel derivatives, and optimize reaction conditions.

Continuous flow chemistry is a key enabling technology in automated synthesis. researchgate.netacs.orgnih.gov Reactions are performed in a continuously flowing stream within a network of tubing and reactors, offering precise control over parameters like temperature, pressure, and reaction time. acs.org This technology is particularly well-suited for handling hazardous reagents or unstable intermediates, as these are generated and consumed in situ in small volumes, significantly improving safety. researchgate.netnih.gov For instance, the synthesis of nitrofuran pharmaceuticals, which involves the use of unstable acetyl nitrate, has been successfully and safely demonstrated in a robust continuous flow platform. researchgate.netnih.gov Such a setup could be adapted for reactions involving the highly reactive sulfonyl chloride group of the title compound.

HTE platforms allow for the parallel execution of a large number of reactions on a small scale, such as in 384-well plates. nih.gov When combined with automated liquid handlers (acoustic dispensing) and rapid analysis techniques like mass spectrometry, thousands of reactions can be set up and analyzed in a short period. nih.gov This approach is invaluable for screening libraries of reactants (e.g., amines or alcohols to react with the sulfonyl chloride) to quickly identify "hits" with desired properties. nih.govnih.gov The crude reaction mixtures can often be directly used in initial biological or material screening, further accelerating the discovery pipeline. nih.gov

Table 3: Advantages of Integrating Automation and HTE

TechnologyKey BenefitApplication for this compound Chemistry
Continuous Flow Chemistry Enhanced safety, precise control, scalability. researchgate.netacs.orgSafely performing reactions with the reactive sulfonyl chloride; optimizing synthesis protocols.
High-Throughput Experimentation Massive parallelization, rapid screening. nih.govQuickly screening libraries of nucleophiles to generate novel sulfonamides and sulfonates.
Automated Purification Increased throughput, reduced manual labor.Rapidly purifying hit compounds identified from HTE screens for further analysis.
Robotic Platforms Integration of synthesis, purification, and analysis.Creating a fully autonomous workflow for derivative library synthesis and screening.

Advanced Spectroscopic and Chromatographic Methodologies for Reaction Monitoring and Product Characterization

The precise characterization of reactants, intermediates, and products is crucial for understanding reaction mechanisms and ensuring the quality of synthesized compounds. Modern analytical techniques offer unprecedented insight into chemical processes.

In-situ reaction monitoring, particularly using Fourier-transform infrared (FTIR) spectroscopy, allows researchers to track the concentration of various species in real-time without disturbing the reaction. youtube.com By inserting a probe directly into the reaction vessel, it is possible to collect valuable kinetic data and identify transient intermediates. youtube.com This is especially useful for optimizing reaction conditions and understanding complex reaction pathways, such as those that might involve the functionalization of this compound.

For product characterization and separation, the combination of gas or liquid chromatography with mass spectrometry (GC-MS or LC-MS) is indispensable. These hyphenated techniques are essential for identifying the products of complex reactions involving furan derivatives. nih.gov For instance, atmospheric pressure ionization tandem mass spectrometry (API-MS/MS) has been used to investigate the gas-phase reaction products of various furans, demonstrating the power of this technique to elucidate complex product mixtures. nih.gov

High-resolution NMR spectroscopy (1H, 13C, etc.) remains a cornerstone for unambiguous structure elucidation. Two-dimensional NMR techniques (e.g., HSQC, HMBC) are particularly powerful for complex molecules, allowing for the definitive assignment of all atoms in the structure. For example, HSQC NMR has been used to confirm the occurrence of transesterification in furan-containing copolyesters by identifying the specific correlations between protons and carbons in different monomer units. acs.org These advanced methodologies are critical for validating the structures of novel compounds derived from this compound and for ensuring their purity.

Table 4: Advanced Analytical Methods in Furan Chemistry

MethodologyPurposeSpecific Application Example
In-situ FTIR Spectroscopy Real-time reaction monitoring, kinetic analysis. youtube.comTracking the consumption of the sulfonyl chloride and formation of sulfonamide product.
GC-MS / LC-MS Separation and identification of reaction products. nih.govCharacterizing complex mixtures from functionalization reactions of the furan ring.
High-Resolution MS Accurate mass determination, formula confirmation.Confirming the elemental composition of newly synthesized derivatives.
2D NMR (HSQC, HMBC) Detailed structural elucidation of complex molecules. acs.orgUnambiguously assigning the structure of regioisomers formed during functionalization.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 5-(chlorosulfonyl)-3-furoate, and what are their respective yields?

this compound can be synthesized via chlorosulfonation of furan derivatives followed by esterification. For example, analogous compounds like ethyl 3-(chlorosulfonyl)benzoate are synthesized by reacting benzoate esters with chlorosulfonic acid under controlled conditions (0°C, followed by room temperature), yielding ~81% after crystallization . The Feist-Bénary reaction, used for trisubstituted furanoates, may also apply, though yields for similar reactions range from 54-57% . Optimization of reaction parameters (temperature, stoichiometry) is critical for improving yield.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions on the furan ring (e.g., chlorosulfonyl and ester groups).
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment, particularly if residual reactants or byproducts are present.
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
  • Melting Point Analysis : Though limited data exists for this compound, analogous sulfonyl chlorides often exhibit sharp melting points indicative of purity .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Given the reactivity of chlorosulfonyl groups, researchers should:

  • Use dry chemical or CO₂ extinguishers for fires involving the compound .
  • Wear self-contained breathing apparatus (SCBA) and chemical-resistant gloves during spills or fires.
  • Work in a fume hood to avoid inhalation of vapors or aerosols.
  • Store the compound in a cool, dry environment away from nucleophiles (e.g., amines, alcohols) to prevent unintended reactions .

Advanced Research Questions

Q. How does the reactivity of the chlorosulfonyl group influence its application in synthesizing sulfonamides or other derivatives?

The chlorosulfonyl group is highly electrophilic, enabling nucleophilic substitution with amines to form sulfonamides or with alcohols to yield sulfonates . For example, methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate reacts with amines to produce bioactive sulfonamides, a strategy applicable to the furan analog . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize hydrolysis of the sulfonyl chloride .

Q. What strategies can optimize the yield of this compound when scaling up synthesis?

Critical factors include:

  • Temperature Control : Maintain sub-0°C during chlorosulfonation to reduce side reactions (e.g., polysubstitution) .
  • Catalyst Use : Zinc chloride or copper chromite can enhance reaction efficiency in analogous esterification/decarboxylation steps .
  • Purification : Crystallization from ethyl acetate/hexane mixtures improves purity and yield .

Q. How can contradictory data regarding the compound’s solubility or stability be resolved during experimental replication?

Discrepancies may arise from variations in solvent polarity, temperature, or residual moisture. To address this:

  • Conduct solubility screens in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents.
  • Use thermogravimetric analysis (TGA) to assess thermal stability and decomposition thresholds.
  • Monitor hydrolysis kinetics via HPLC under controlled humidity .

Q. What in vitro assays are suitable for evaluating the bioactivity of derivatives of this compound in drug discovery?

  • Sulforhodamine B (SRB) Assay : Measures cytotoxicity in adherent cancer cell lines by quantifying cellular protein content .
  • Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., sulfotransferases) using fluorometric or colorimetric substrates.
  • Microscale Thermophoresis (MST) : Quantifies binding affinity to biomolecules, leveraging the compound’s inherent fluorescence or labeled derivatives .

Q. What are the potential side reactions when using this compound in nucleophilic substitutions, and how can they be mitigated?

Common side reactions include:

  • Hydrolysis : The chlorosulfonyl group reacts with water, forming sulfonic acids. Use anhydrous solvents and molecular sieves to suppress this .
  • Over-Substitution : Excess nucleophiles (e.g., amines) may lead to polysubstitution. Control stoichiometry and reaction time .
  • Ester Group Reactivity : Under basic conditions, the ethyl ester may undergo saponification. Use mild bases (e.g., triethylamine) and low temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(chlorosulfonyl)-3-furoate
Reactant of Route 2
Ethyl 5-(chlorosulfonyl)-3-furoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.